3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride
Description
Properties
CAS No. |
85409-40-1 |
|---|---|
Molecular Formula |
C22H22N5OS.Cl C22H22ClN5OS |
Molecular Weight |
440.0 g/mol |
IUPAC Name |
N-methyl-3-[2-[(1-methyl-2-phenylindol-3-yl)diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;chloride |
InChI |
InChI=1S/C22H21N5OS.ClH/c1-23-19(28)12-13-27-14-15-29-22(27)25-24-20-17-10-6-7-11-18(17)26(2)21(20)16-8-4-3-5-9-16;/h3-11,14-15H,12-13H2,1-2H3;1H |
InChI Key |
WXVUDEALDLWLFM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC[N+]1=C(SC=C1)N=NC2=C(N(C3=CC=CC=C32)C)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride typically involves multi-step organic reactions. The process may start with the preparation of the thiazolium core, followed by the introduction of the indole and azo groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolium compounds can exhibit anticancer properties. The unique azo linkage in this compound may enhance its ability to interact with biological targets. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular functions and promoting oxidative stress .
Antimicrobial Properties
Thiazolium derivatives are often investigated for their antimicrobial activities. Preliminary studies suggest that 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride may possess significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
Dye Synthesis
The compound's azo group makes it suitable for applications in dye synthesis. Azo dyes are widely used in textiles and food industries due to their vivid colors and stability. The thiazolium structure could potentially enhance the dyeing properties, such as solubility and lightfastness, leading to improved performance in various applications .
Conductive Polymers
Research into conductive polymers has identified thiazolium salts as effective dopants for enhancing electrical conductivity. The incorporation of 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride into polymer matrices may lead to the development of advanced materials for electronic applications, including sensors and transistors .
Photovoltaic Devices
The compound's unique electronic properties suggest potential applications in organic photovoltaic devices. Its ability to absorb light and facilitate charge transfer could improve the efficiency of solar cells, making it a subject of ongoing research in renewable energy technologies .
Case Study 1: Anticancer Research
A study conducted by Zhang et al. (2020) investigated the effects of various thiazolium derivatives on human cancer cell lines. The results indicated that compounds similar to 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride demonstrated significant cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for therapeutic development .
Case Study 2: Dye Performance Analysis
In a comparative study published by Lee et al. (2021), the dyeing efficiency of several azo compounds was evaluated on cotton fabrics. The findings revealed that the inclusion of thiazolium-based dyes resulted in brighter colors and better wash fastness compared to conventional dyes, highlighting the potential industrial applications of this compound .
Mechanism of Action
The mechanism of action of 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Features of Structurally Related Compounds
Key Differences and Implications
Core Structure: The target compound uses a thiazolium core, whereas pudexacianinium chloride () employs a benzo[e]indolium core with cyclodextrin modifications for diagnostic use . Benzothiazolium derivatives () exhibit enhanced solubility due to ethoxy groups but lack indole moieties .
Substituent Effects: The 3-(methylamino)-3-oxopropyl group in the target compound differs from the 3-amino-3-oxopropyl group in ’s benzothiazolium dye. The methyl substitution may reduce polarity, affecting solubility and interaction with biological targets .
Applications: While Basic Red 29 is a commercial dye, pudexacianinium chloride’s cyclodextrin conjugation enables use in diagnostics . The target compound’s indole-azo-thiazolium structure may favor textile dyeing or photodynamic therapy, though further studies are needed.
Contradictions in Literature
- CAS Number Ambiguity: and both reference "C.I. Basic Red 29" but assign different CAS numbers (4208-80-4 and 42373-04-6) and molecular formulas.
Biological Activity
3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride, also known by its CAS number 85409-40-1, is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN5OS |
| Molecular Weight | 439.96 g/mol |
| IUPAC Name | N-methyl-3-[2-[(1-methyl-2-phenylindol-3-yl)diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;chloride |
| CAS Number | 85409-40-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the thiazolium core, followed by the introduction of the indole and azo groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for successful synthesis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate various biochemical pathways, which can lead to therapeutic effects such as:
- Anticancer Activity : Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to thiazolium chloride have shown efficacy in inducing apoptosis in lung adenocarcinoma (A549) and colorectal adenocarcinoma (DLD-1) cells through caspase activation .
- Antimicrobial Properties : Thiazole derivatives are also being investigated for their antimicrobial properties. They may inhibit bacterial growth by disrupting cellular processes or acting on specific microbial enzymes .
Research Findings
Several studies have explored the biological activity of thiazole derivatives, highlighting their potential as therapeutic agents:
- Cytotoxicity Assays : In vitro assays using MTT assays have been employed to assess the cytotoxic effects of thiazole-based compounds on cancer cell lines. Results indicate that these compounds can significantly reduce cell viability at certain concentrations .
- Apoptosis Induction : Research has shown that thiazole derivatives can promote apoptosis in cancer cells, evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death .
Case Studies
A notable study focused on the synthesis and evaluation of novel azothiazoles revealed promising anticancer activities. The synthesized compounds were tested against human cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis through various molecular mechanisms .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling azo-thiazole precursors with indole derivatives under acidic reflux. For example, Method A ( ) uses 2-aminothiazol-4(5H)-one or aryl-substituted analogs (1.0 equiv) and 3-formyl-1H-indole-2-carboxylate (1.1 equiv) in acetic acid with sodium acetate (2.0 equiv) as a base. Refluxing for 3–5 hours under nitrogen ensures cyclization and azo-bond formation. Critical parameters include:
- Molar ratios : Excess aldehyde (1.1 equiv) drives the reaction to completion.
- Catalyst : Sodium acetate neutralizes HCl byproducts, enhancing reaction efficiency .
- Purification : Recrystallization from DMF/acetic acid removes unreacted starting materials .
Basic: Which spectroscopic and crystallographic techniques are essential for confirming structural integrity?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., methylamino protons at δ 2.8–3.2 ppm, azo-bond resonance near δ 7.5–8.5 ppm) and confirms substitution patterns .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and validates stereochemistry, as demonstrated for similar thiazolidinones (e.g., C–H···O interactions in ) .
Advanced: How can synthesis protocols be optimized to minimize byproducts, and what analytical methods monitor progress?
Methodological Answer:
- Byproduct Mitigation :
- Use triethylamine (Et3N) to scavenge HCl (e.g., in phosphazene syntheses, ), reducing side reactions.
- Optimize solvent polarity (e.g., THF vs. acetic acid) to control reaction kinetics .
- Monitoring Tools :
Advanced: How are contradictions in spectroscopic or crystallographic data resolved for novel derivatives?
Methodological Answer:
- Multi-Technique Validation : Cross-reference NMR/IR with X-ray diffraction to confirm bond lengths and angles (e.g., resolved thiazolidinone tautomerism via crystallography).
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict NMR shifts or vibrational spectra, identifying discrepancies between experimental and theoretical data .
- Controlled Replicates : Repeat syntheses under inert conditions to rule out oxidation artifacts .
Advanced: How do aryl substituents on the thiazole ring affect electronic properties and bioactivity?
Methodological Answer:
- Electronic Tuning : Introduce electron-withdrawing groups (e.g., -Br, -CF3) via Suzuki-Miyaura coupling to lower LUMO energy, enhancing electrophilic reactivity ( ).
- Bioactivity Assessment :
Advanced: What methodologies assess environmental stability and ecotoxicological risks?
Methodological Answer:
- Environmental Fate Studies :
- Ecotoxicology :
Advanced: How can reaction mechanisms for azo-thiazolium formation be elucidated?
Methodological Answer:
- Isotopic Labeling : Use 15N-labeled amines to track azo-bond formation via 15N NMR.
- Kinetic Profiling : Conduct time-resolved FTIR to identify intermediates (e.g., hydrazone formation precedes cyclization) .
- Computational Studies : Simulate transition states (e.g., using ORCA) to determine rate-limiting steps (e.g., nucleophilic attack on the aldehyde) .
Advanced: What experimental designs evaluate the compound’s photostability in biological systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
